Felodipine

Description

This compound is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB)b. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent myocyte contraction and vasoconstriction. This compound is the most potent CCB in use and is unique in that it exhibits fluorescent activity. In addition to binding to L-type calcium channels, this compound binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels. This compound is used to treat mild to moderate essential hypertension.

This compound is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of this compound is as a Calcium Channel Antagonist.

This compound is a second generation calcium channel blocker and commonly used antihypertensive agent. This compound therapy has been associated with a low rate of serum enzyme elevations, but has not been convincingly linked to instances of clinically apparent, acute liver injury.

This compound is a dihydropyridine calcium channel blocking agent. This compound inhibits the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 4 investigational indications.

A dihydropyridine calcium antagonist with positive inotropic effects. It lowers blood pressure by reducing peripheral vascular resistance through a highly selective action on smooth muscle in arteriolar resistance vessels.

See also: Nifedipine (related); Amlodipine (related); Nitrendipine (related) ... View More ...

Propriétés

IUPAC Name |

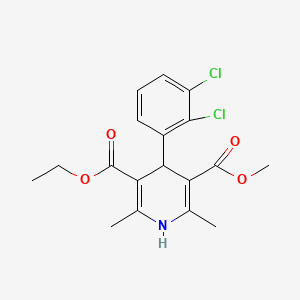

5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023042 | |

| Record name | Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Felodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.15e-03 g/L | |

| Record name | Felodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Felodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72509-76-3 | |

| Record name | Felodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72509-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felodipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072509763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | felodipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FELODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL961R6O2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Felodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Felodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Felodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Felodipine on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a member of the dihydropyridine (DHP) class of calcium channel blockers, is a potent and vasoselective antihypertensive agent.[1][2] Its therapeutic efficacy is primarily attributed to its specific interaction with voltage-gated L-type calcium channels (LTCCs), leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on LTCCs, with a focus on its binding characteristics, state-dependent inhibition, and the resultant downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in pharmacology and drug development.

Introduction to this compound and L-type Calcium Channels

This compound is a long-acting 1,4-dihydropyridine calcium channel blocker characterized by its high vascular selectivity.[3] This selectivity allows for potent arteriolar vasodilation with minimal effects on cardiac contractility at therapeutic doses. The primary molecular target of this compound is the L-type calcium channel, a key mediator of calcium influx in various excitable cells, including vascular smooth muscle and cardiac myocytes.

L-type calcium channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. The Cav1.2 and Cav1.3 isoforms are the predominant L-type calcium channels in the cardiovascular system.

Molecular Mechanism of Action

The mechanism of action of this compound on L-type calcium channels is multifaceted, involving specific binding interactions, allosteric modulation, and a preference for a particular channel state.

Binding Site and Allosteric Modulation

This compound binds to a specific dihydropyridine receptor site on the α1 subunit of the L-type calcium channel. This binding is non-competitive and allosterically modulates the channel's function. Structural studies have indicated that the DHP binding site is located at the interface of two subunits on the external, lipid-facing surface of the pore module. Key amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 are critical for the high-affinity binding of dihydropyridines.

State-Dependent Inhibition

A crucial aspect of this compound's mechanism is its state-dependent inhibition, exhibiting a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting or open states. This voltage-dependent interaction is fundamental to its vascular selectivity. Vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac myocytes, which favors the inactivated state of the L-type calcium channels. Consequently, this compound binds more readily and with higher affinity to the channels in vascular smooth muscle, leading to a more potent vasodilatory effect. The binding of this compound stabilizes the channel in its inactive conformation, thereby preventing the influx of calcium ions upon depolarization.

Downstream Signaling Pathway

By blocking the influx of extracellular calcium into vascular smooth muscle cells, this compound initiates a cascade of events that culminates in vasodilation. The reduced intracellular calcium concentration prevents the binding of calcium to calmodulin. This, in turn, inhibits the activation of myosin light chain kinase (MLCK), a critical enzyme for the phosphorylation of myosin light chains and subsequent muscle contraction. The net result is the relaxation of the vascular smooth muscle, a decrease in peripheral vascular resistance, and a lowering of blood pressure.

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with L-type calcium channels and its physiological effects.

| Parameter | Value | Species/Tissue | Comments | Reference(s) |

| IC50 | 0.15 nM | Porcine Coronary Arteries (in vitro relaxation) | Demonstrates high potency in relaxing vascular smooth muscle. | |

| IC50 | 1.45 nM | Guinea Pig Ileum (muscarinic receptor-mediated contraction) | Indicates potent inhibition of calcium-dependent smooth muscle contraction. | |

| IC50 | 6.8 µM | Cav3.2 T-type Ca2+ channel | Shows modest blockade of T-type calcium channels at much higher concentrations than for L-type channels. | |

| Kd | 0.35 nM | Cardiac Sarcolemma | High-affinity binding to the dihydropyridine receptor in heart tissue. | |

| Kd | 1.25 nM | Skeletal Muscle Sarcoplasmic Reticulum | High-affinity binding to the dihydropyridine receptor in skeletal muscle. | |

| Vascular Selectivity Ratio | >100 | Experimental models | Highlights the preferential effect on vascular smooth muscle over cardiac muscle. |

IC50: Half maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through L-type calcium channels in single cells, enabling the determination of this compound's inhibitory potency (IC50) and its effects on channel gating.

Objective: To determine the IC50 of this compound for L-type calcium channel currents.

Cell Preparation:

-

HEK293 cells stably expressing the human Cav1.2 channel (α1C, β2, and α2δ subunits) are cultured under standard conditions.

-

Alternatively, primary vascular smooth muscle cells can be acutely isolated.

-

Cells are plated on glass coverslips for recording.

Solutions:

-

External Solution (in mM): 140 TeaCl, 5 BaCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 glucose. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

Recording Protocol:

-

Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass.

-

A high-resistance (GΩ) seal is formed between the pipette and the cell membrane.

-

The whole-cell configuration is established by applying gentle suction to rupture the patch of membrane under the pipette tip.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

L-type calcium channel currents are elicited by depolarizing voltage steps to 0 mV for 200 ms at regular intervals (e.g., every 10 seconds).

-

After obtaining a stable baseline current, the external solution containing increasing concentrations of this compound is perfused into the recording chamber.

-

The current amplitude is measured at each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of this compound to the dihydropyridine receptor on L-type calcium channels.

Objective: To determine the Kd of this compound for the L-type calcium channel.

Membrane Preparation:

-

Tissue (e.g., rat heart ventricles) or cells expressing L-type calcium channels are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

Saturation Binding Assay Protocol:

-

A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled dihydropyridine (e.g., [3H]PN200-110).

-

The incubation is carried out in a 96-well plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in a parallel set of incubations containing a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd.

Competitive Binding Assay Protocol:

-

A fixed concentration of radiolabeled dihydropyridine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The assay is performed as described for the saturation binding assay.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibitory constant), which is an estimate of the Kd for this compound, is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's action on vascular smooth muscle cells.

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined example of state-dependent drug-receptor interaction. Its high affinity for the inactivated channel state, coupled with its potent inhibition of calcium influx, provides the molecular basis for its efficacy as a vasoselective antihypertensive agent. The quantitative data and experimental protocols presented in this guide offer a robust framework for the continued investigation of this compound and the development of novel calcium channel blockers with improved therapeutic profiles. A thorough understanding of these fundamental mechanisms is paramount for advancing cardiovascular pharmacology and drug discovery.

References

The Molecular Pharmacology of Felodipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine is a highly selective dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension.[1] Its therapeutic efficacy is rooted in its potent vasodilatory effects, primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the molecular basis of its clinical effects and interactions. It is intended to serve as a technical resource for professionals engaged in cardiovascular research and drug development.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[2] This is achieved by binding to and stabilizing the inactive state of voltage-gated L-type calcium channels.[3]

Primary Target: L-type Calcium Channels

The L-type calcium channel is a heteromultimeric protein complex, and this compound specifically binds to the α1 subunit, which forms the pore of the channel.[4] By blocking this channel, this compound prevents the entry of extracellular calcium ions into the cell, a critical step in the initiation of muscle contraction.[5] The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex. This, in turn, prevents the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of the myosin light chain, smooth muscle relaxation, and subsequent vasodilation. This vasodilation primarily affects arterioles, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

This compound exhibits a high degree of vascular selectivity. In vitro studies have demonstrated a significantly higher affinity for vascular tissue compared to cardiac tissue, which minimizes its negative inotropic effects on the heart at therapeutic concentrations.

Other Potential Molecular Targets

While the blockade of L-type calcium channels is the principal mechanism, research has suggested other potential molecular interactions for this compound:

-

T-type Calcium Channels: Some studies have indicated that this compound may also bind to and inhibit T-type calcium channels, which are more commonly found in neurons and pacemaker cells. The clinical significance of this interaction is not yet fully understood.

-

Calmodulin: this compound has been shown to bind directly to calmodulin in a calcium-dependent manner. This interaction could potentially inhibit calmodulin-dependent signaling pathways, including calcium release from the sarcoplasmic reticulum, although this effect is considered minor compared to its channel-blocking activity.

-

Mineralocorticoid Receptor: this compound has been found to act as an antagonist of the mineralocorticoid receptor, competitively inhibiting the binding of aldosterone.

-

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (CaMPDE): this compound can attenuate the activity of CaMPDE by binding to its subunits, potentially influencing cyclic nucleotide and calcium second messenger systems.

Signaling Pathways and Workflows

The primary signaling pathway for this compound's vasodilatory effect is illustrated below.

References

A Technical Guide to the Chemical Synthesis and Purification of Felodipine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary methods for the chemical synthesis and purification of Felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It details the prevalent Hantzsch synthesis, including modern continuous flow adaptations, and outlines common purification strategies to achieve high-purity active pharmaceutical ingredient (API).

Chemical Synthesis of this compound

The industrial synthesis of this compound, chemically known as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is predominantly achieved through the Hantzsch dihydropyridine synthesis.[1][3] This multicomponent reaction typically involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate), which is often formed in situ from ethyl acetoacetate and an ammonia source.[4]

Synthesis via Modified Hantzsch Reaction

The most common approach is a two-step sequence involving a Knoevenagel condensation followed by a Hantzsch-type cyclization.

-

Step 1: Knoevenagel Condensation. 2,3-dichlorobenzaldehyde reacts with methyl acetoacetate to form the intermediate methyl 2-(2,3-dichlorobenzylidene)acetoacetate. This reaction is typically catalyzed by a weak base like piperidine in the presence of an acid such as acetic acid.

-

Step 2: Michael Addition and Cyclization. The resulting intermediate then undergoes a Michael addition and subsequent cyclization with ethyl 3-aminocrotonate to form the dihydropyridine ring of this compound.

This pathway is widely used but can be limited by the formation of symmetrical diester side-products, such as the dimethyl and diethyl esters, which can complicate purification.

Caption: Modified Hantzsch synthesis pathway for this compound.

Synthesis via Continuous Flow Microreactor

To overcome the limitations of batch processing, a continuous flow synthesis method has been developed, offering improved safety, scalability, and reduced processing time. This approach combines the reactants in a microreactor, allowing for precise control over reaction parameters like temperature, residence time, and molar ratios.

The optimized continuous flow process involves co-feeding two solutions into a microreactor coil:

-

Solution A: 2,3-dichlorobenzaldehyde, methyl acetoacetate, and a catalyst system (e.g., acetic acid/piperidine) in a solvent like isopropanol.

-

Solution B: Ethyl acetoacetate and an ammonia source (e.g., ammonium acetate) in the same solvent.

This one-step process achieves high conversion rates in a significantly shorter residence time (e.g., ~10 minutes) compared to conventional batch methods, which can take several hours.

Caption: Experimental workflow for continuous flow synthesis of this compound.

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions.

| Parameter | Batch Method (Pyridine Catalyst) | Batch Method (t-BuOH, No Catalyst) | Continuous Flow (Optimized) |

| Starting Materials | Dichlorobenzylidene, Ethyl 3-aminocrotonate | Dichlorobenzylidene, Ethyl 3-aminocrotonate | 2,3-Dichlorobenzaldehyde, Methyl & Ethyl Acetoacetate, Ammonium Acetate |

| Solvent | Ethanol | Tertiary Butanol | Isopropanol |

| Catalyst | Pyridine | None | Acetic acid/piperidine (2:0.5) |

| Reaction Time | Not specified (refluxing) | > 90 minutes | ~10 minutes |

| HPLC Yield | Not specified | 75% | 59.2% |

| Isolated Yield | Good yield reported | Not specified | 40.1% |

| Final Purity | Not specified | Not specified | >98% (98.4% reported) |

Experimental Protocols

Protocol 1: Batch Synthesis using Pyridine Catalyst (Adapted from US5942624A)

-

Charge a reaction vessel with 2,3-dichlorobenzylideneacetylacetic acid-methylester, ethanol (approx. 3.2-3.9 mL/g of starting material), ethyl 3-aminocrotonate (approx. 0.58-0.60 g/g of starting material), and pyridine catalyst (approx. 0.035-0.045 g/g of starting material).

-

Heat the mixture to reflux and maintain for a sufficient period to complete the reaction.

-

Evaporate the alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate or methylene chloride.

-

Purify the solution via acidic and neutral aqueous extractions.

-

Evaporate the organic solvent to yield crude this compound.

-

Proceed with purification by crystallization.

Protocol 2: Continuous Flow Synthesis (Adapted from Thanh Ngoc Nguyen et al.)

-

Prepare Solution A: Dissolve 2,3-dichlorobenzaldehyde (57.0 mmol), methyl acetoacetate (57.0 mmol), piperidine (56.7 mmol), and acetic acid (56.7 mmol) in isopropanol (150 mL).

-

Prepare Solution B: Dissolve ethyl acetoacetate (57.0 mmol) and ammonium acetate (68.8 mmol) in isopropanol (150 mL).

-

Set up a microreactor system with a PFA tubing coil maintained at 60 °C.

-

Pump Solution A and Solution B into the reactor through a T-mixer at optimized flow rates (e.g., 364 µL/min for A and 436 µL/min for B) to achieve a total flow rate of 800 µL/min and a residence time of approximately 10 minutes.

-

Collect the reactor output and monitor the reaction for completion by HPLC.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Proceed with extraction and multi-step purification.

Purification of this compound

Achieving the high purity required for an API involves removing unreacted starting materials, catalysts, and process-related impurities.

Common Impurities

Impurities in this compound can arise from the synthesis process or degradation.

-

Process-Related Impurities: These include unreacted starting materials and by-products. The most notable are the symmetrical diester analogues:

-

Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

-

Degradation Impurities: The primary degradation product is the oxidized pyridine analogue, often referred to as Dehydro this compound or Impurity 2. This can form from exposure to oxygen and light.

Purification Methods

The primary method for purifying crude this compound is recrystallization. For achieving very high purity, chromatographic techniques may be employed.

Method 1: Crystallization Crystallization is a robust method for removing impurities and isolating this compound as a crystalline solid. The choice of solvent is critical for obtaining high purity and yield.

-

Common Solvents: Acetone, diisopropyl ether, and ethanol are frequently used for crystallization.

-

Procedure: The crude product is dissolved in a suitable solvent, often with heating. The solution is then cooled, allowing the purified this compound to crystallize. The crystals are isolated by filtration and washed with a small amount of cold solvent.

Method 2: Chromatographic Purification For laboratory-scale synthesis or when exceptionally high purity is required, silica gel column chromatography can be used. This method is effective at separating the desired asymmetrical diester (this compound) from the symmetrical diester by-products.

Caption: General workflow for the purification of this compound.

Quantitative Data on Purification

Purification processes are designed to significantly increase the purity of the final product.

| Purification Step | Starting Material | Purity Achieved | Notes | Reference |

| Multi-step Purification | Crude from continuous flow | >98% (98.4%) | Includes extraction, salt formation, and successive recrystallizations. | |

| Column Chromatography & Recrystallization | Crude from Hantzsch reaction | 99.29% | Effectively removed symmetrical diethyl ester impurity. | |

| Crystallization | Crude from batch synthesis | Not quantified | Standard industrial method using acetone or diisopropyl ether. |

Experimental Protocols

Protocol 3: General Recrystallization (Adapted from US5942624A)

-

Take the crude this compound solid obtained from the synthesis workup.

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as acetone or diisopropyl ether, by heating gently if necessary.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolate the precipitated crystals by filtration (e.g., using a Büchner funnel).

-

Wash the filter cake with a small volume of the cold crystallization solvent to remove residual impurities.

-

Dry the purified this compound crystals under vacuum to remove residual solvent.

Conclusion

The synthesis of this compound is well-established, relying on the robust Hantzsch dihydropyridine reaction. While traditional batch methods are effective, modern continuous flow processes offer significant advantages in terms of safety, control, and efficiency. The purification of this compound is critical for its use as an API and is typically accomplished through recrystallization, a method capable of removing key process-related impurities and delivering a final product with purity exceeding 98%. The selection of a specific synthesis and purification strategy will depend on the desired scale, purity requirements, and available technology.

References

Pharmacokinetics and bioavailability of felodipine in preclinical models

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Felodipine in Preclinical Models

Introduction

This compound is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[3][4] Preclinical pharmacokinetic (PK) and bioavailability studies are fundamental to the drug development process, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed overview of this compound's pharmacokinetics in key preclinical models, summarizing quantitative data, outlining experimental protocols, and visualizing core processes.

Experimental Protocols

The evaluation of this compound's pharmacokinetic profile in preclinical species typically involves standardized procedures to ensure data accuracy and reproducibility.

Animal Models

Commonly used preclinical species for pharmacokinetic studies of this compound include Wistar rats and beagle dogs.[5] These models are chosen for their physiological and metabolic similarities to humans, allowing for relevant extrapolation of data.

Dosing and Administration

To characterize absorption and bioavailability, this compound is administered via both intravenous (i.v.) and oral (p.o.) routes.

-

Intravenous (i.v.) Administration: A single bolus dose is administered to establish the drug's disposition and clearance characteristics independent of absorption.

-

Oral (p.o.) Administration: this compound, often formulated in a suitable vehicle, is administered to assess oral absorption and the extent of first-pass metabolism.

Sample Collection and Processing

Blood samples are collected at predetermined time points post-administration from sites such as the retro-orbital plexus in rats. The collected blood is then processed, typically by centrifugation, to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method

Quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Example Protocol: Gas Chromatography A typical method involves the extraction of this compound from plasma using a solvent like toluene. The extract is then analyzed by automated capillary gas chromatography with electron capture detection. To prevent the degradation of the dihydropyridine structure, glass materials used in the injector and column are treated by high-temperature silylation. This method can achieve a minimum determinable concentration of 1-2 nmol/L (0.4-0.8 ng/ml).

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key pharmacokinetic parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time required for the plasma concentration to decrease by half.

-

Clearance (CL): Volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): Apparent volume into which the drug distributes.

-

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

General Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

Caption: Workflow of a preclinical pharmacokinetic study.

Pharmacokinetic Parameters in Preclinical Models

This compound exhibits rapid absorption and is subject to extensive metabolism, which significantly influences its pharmacokinetic profile across species.

Pharmacokinetics in Rats

Studies in Wistar rats have characterized the oral pharmacokinetics of this compound. The co-administration of naringenin, an inhibitor of P-glycoprotein and CYP3A4, was shown to significantly increase this compound exposure, highlighting the role of these pathways in its disposition.

Table 1: Oral Pharmacokinetic Parameters of this compound in Wistar Rats (10 mg/kg Dose)

| Study Type | Cmax (ng/mL) | AUCtotal (ng/mL·h) |

|---|---|---|

| Single Dose Study | 173.25 ± 14.65 | 2050.48 ± 60.57 |

| Multiple Dosing Study | 223.26 ± 26.35 | 3276.51 ± 325.61 |

Data represents the control group receiving this compound alone.

Pharmacokinetics in Dogs

In dogs, this compound is also rapidly and completely absorbed after oral administration. However, similar to other species, it undergoes significant first-pass metabolism.

-

Bioavailability: The oral bioavailability in dogs is estimated to be between 20% and 30%.

-

Stereoselectivity: Studies using pseudoracemic mixtures in dogs indicate that the disposition of this compound is not stereoselective after intravenous administration. However, after oral dosing, some studies observed slightly higher bioavailability for the (R)-enantiomer, suggesting potential stereoselectivity in first-pass metabolism.

-

Formulation Effects: The formulation can significantly impact bioavailability. A study using solid lipid nanoparticles (SLNs) in beagle dogs demonstrated a 3.17-fold increase in the area under the curve (AUC) compared to a standard this compound formulation, indicating that advanced delivery systems can enhance absorption and reduce first-pass metabolism.

Metabolism and Bioavailability

This compound's low oral bioavailability is a direct consequence of its extensive presystemic, or first-pass, metabolism.

-

Primary Metabolic Pathway: this compound is almost completely metabolized, with less than 0.5% of a dose being recovered unchanged in the urine. The primary metabolic step is the oxidation of the dihydropyridine ring to its corresponding inactive pyridine derivative.

-

Role of Cytochrome P450: This metabolic conversion is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in both the liver and the intestinal wall. This dual site of metabolism contributes significantly to the high first-pass effect. The oral bioavailability of this compound in humans and preclinical models is consistently low, estimated to be around 15-30%.

The following diagram illustrates the primary metabolic pathway of this compound.

Caption: Primary metabolic pathway of this compound.

Conclusion

In preclinical rat and dog models, this compound is characterized by rapid and complete absorption followed by extensive first-pass metabolism, primarily mediated by the CYP3A4 enzyme. This results in low systemic oral bioavailability. Pharmacokinetic parameters can be influenced by factors such as dose, formulation, and the co-administration of metabolic inhibitors. These findings are crucial for guiding formulation development to enhance bioavailability and for predicting the drug's behavior and potential drug-drug interactions in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vascular selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced oral bioavailability of this compound by naringenin in Wistar rats and inhibition of P-glycoprotein in everted rat gut sacs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Felodipine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the L-type calcium channel, the primary molecular target.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cardiovascular agents. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of the molecular determinants of this compound's pharmacological activity.

Core Structure-Activity Relationships of Dihydropyridines

The pharmacological activity of this compound and related 1,4-dihydropyridine (DHP) calcium channel blockers is governed by several key structural features:

-

The 1,4-Dihydropyridine Ring: This central scaffold is essential for activity. Oxidation of this ring to the corresponding pyridine derivative results in a loss of pharmacological effect.

-

Substituents at the 2,6-Positions: Small alkyl groups, typically methyl groups, are optimal for activity.

-

Ester Groups at the 3,5-Positions: These ester functionalities are critical for calcium channel blocking activity. The nature of the ester groups can influence the potency and pharmacokinetic properties of the molecule.

-

Aryl Ring at the 4-Position: A substituted phenyl ring at this position is a hallmark of the dihydropyridine class. The substitution pattern on this ring significantly impacts potency and selectivity. For this compound, the 2,3-dichlorophenyl substitution is a key determinant of its high potency.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro calcium channel antagonist activity (IC50 values) of this compound and its analogs. The data is derived from studies assessing the inhibition of high K+-induced contractions in vascular smooth muscle.

| Compound | Structure | R1 | R2 | IC50 (nM)[3] |

| This compound | 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester | -CH2CH3 | -CH3 | 1.45 |

| Analog 1 | 3-(2-hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate | -(CH2)2OH | -CH3 | 30.4 |

| Analog 2 (this compound-CDS) | 3-[2-[[(1-methyl-1,4-dihydropyrid-3-yl)carbonyl]oxy]ethyl] 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate | - (CH2)2O-CO-(1-methyl-1,4-dihydropyrid-3-yl) | -CH3 | 31.0 |

| Nimodipine | 4-(3-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester | -CH(CH3)2 | -(CH2)2OCH3 | 14.9 |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This assay is used to determine the binding affinity of test compounds for the L-type calcium channel.

Materials:

-

Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle).

-

Radioligand: --INVALID-LINK---PN200-110, a high-affinity dihydropyridine antagonist.

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---PN200-110 and varying concentrations of the unlabeled test compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Assay for Vascular Selectivity

This assay compares the inhibitory effect of a compound on vascular smooth muscle contraction versus cardiac muscle contraction.[4]

Materials:

-

Isolated vascular tissue (e.g., rabbit femoral artery).

-

Isolated cardiac tissue (e.g., guinea-pig papillary muscle).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Contractile agents (e.g., high concentration of KCl for vascular tissue, electrical stimulation for cardiac tissue).

-

Test compounds.

-

Tissue bath setup with force transducers.

Procedure:

-

Tissue Preparation: Mount the isolated vascular and cardiac tissues in separate tissue baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: Induce a stable contraction in the vascular tissue using a high concentration of KCl (e.g., 60 mM). Induce regular contractions in the cardiac tissue using electrical stimulation.

-

Compound Addition: Add the test compound in a cumulative concentration-dependent manner to both tissue baths.

-

Response Measurement: Record the changes in contractile force in both tissues.

-

Data Analysis: Determine the IC50 value for the inhibition of contraction in both vascular and cardiac tissues. The ratio of the cardiac IC50 to the vascular IC50 provides a measure of vascular selectivity.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for this compound SAR Studies

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is a well-defined paradigm within the dihydropyridine class of calcium channel blockers. The potency and vascular selectivity of this compound are primarily attributed to the 2,3-dichlorophenyl substitution on the 4-aryl ring and the specific ester groups at the 3 and 5 positions of the dihydropyridine core. This guide has provided a consolidated overview of the key structural determinants, quantitative activity data, and essential experimental protocols relevant to the study of this compound and its analogs. The visualized signaling pathway and experimental workflow offer a clear framework for understanding the mechanism of action and the process of drug discovery in this chemical series. This information is intended to empower researchers in the rational design and development of next-generation cardiovascular therapeutics with improved efficacy and safety profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of this compound coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assessment for vascular selectivity of a new dihydropyridine derivative, NB-818 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Felodipine: A Technical Deep Dive

An in-depth guide for researchers and drug development professionals on the discovery, development, and core pharmacology of the calcium channel blocker, felodipine.

Abstract

This compound, a second-generation dihydropyridine calcium channel blocker, has been a cornerstone in the management of hypertension for decades. Its journey from chemical synthesis to a widely prescribed therapeutic agent is a testament to targeted drug design and rigorous pharmacological evaluation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, mechanism of action, clinical trial outcomes, and pharmacokinetic profile. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data to support further investigation and understanding of this important cardiovascular drug.

Discovery and Initial Synthesis

This compound was discovered and developed by Hässle, a former division of Astra AB (now AstraZeneca). The patent for this compound as an antihypertensive agent was filed in 1979. The core chemical structure of this compound is (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its synthesis is primarily achieved through a modified Hantzsch dihydropyridine synthesis.

Hantzsch Synthesis of this compound: A Step-by-Step Protocol

The classical synthesis of this compound involves a three-component reaction. Below is a representative laboratory-scale protocol:

Materials:

-

2,3-dichlorobenzaldehyde

-

Methyl acetoacetate

-

Ethyl 3-aminocrotonate

-

Anhydrous ethanol (or other suitable alcohol like isopropanol)

-

Catalyst (e.g., pyridine, piperidine/acetic acid, or a solid acid catalyst)

-

Reflux apparatus

-

Crystallization solvents (e.g., acetone, diisopropyl ether)

Procedure:

-

Knoevenagel Condensation (Intermediate Formation): In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde and a molar equivalent of methyl acetoacetate in anhydrous ethanol. Add a catalytic amount of a suitable base like piperidine and a catalytic amount of an acid like acetic acid. Reflux the mixture for 2-4 hours to form the intermediate, methyl 2-(2,3-dichlorobenzylidene)acetoacetate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Michael Addition and Cyclization: To the same reaction mixture, add a molar equivalent of ethyl 3-aminocrotonate. Continue to reflux the mixture for an additional 4-6 hours. This step involves a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring of this compound.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. The crude this compound can be collected by filtration.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as acetone or diisopropyl ether, to yield pure, crystalline this compound.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Preclinical Pharmacology: Unveiling Vascular Selectivity

A key feature that distinguished this compound during its development was its remarkable vascular selectivity. Preclinical studies demonstrated that this compound has a significantly greater inhibitory effect on vascular smooth muscle compared to cardiac muscle. This property is crucial for an effective antihypertensive agent, as it allows for the lowering of blood pressure with minimal negative inotropic effects on the heart.

In Vitro Vascular Selectivity Studies

The vascular selectivity of this compound was primarily established using isolated tissue bath experiments. A common experimental protocol is detailed below:

Objective: To determine the relative potency of this compound in inhibiting contractions of vascular smooth muscle versus cardiac muscle.

Tissues:

-

Vascular Smooth Muscle: Rat portal vein or isolated arterial rings (e.g., from rat aorta or mesenteric artery).

-

Cardiac Muscle: Rat or guinea pig papillary muscle.

Experimental Protocol: Rat Portal Vein Assay

-

Tissue Preparation: Male Wistar rats are euthanized, and the portal vein is carefully dissected and cleaned of surrounding connective tissue. The vein is cut into helical strips or used as a ring preparation.

-

Tissue Mounting: The tissue preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension. During this period, the bath solution is changed every 15-20 minutes.

-

Induction of Contraction:

-

High K+ Depolarization: The standard physiological salt solution is replaced with a high-potassium solution (e.g., 60 mM KCl) to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated L-type calcium channels.

-

Agonist-Induced Contraction: Alternatively, a contractile agonist such as norepinephrine or phenylephrine is added to the bath to induce contraction.

-

-

Drug Administration: Once a stable contraction is achieved, this compound is added to the bath in a cumulative concentration-response manner. The inhibitory effect of each concentration is allowed to reach a steady state before the next concentration is added.

-

Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the high K+ solution or the agonist. The concentration of this compound that produces a 50% inhibition of the maximal contraction (IC50) is calculated.

A similar protocol is followed for the papillary muscle preparation, where electrical stimulation is used to induce regular contractions. The vascular selectivity is then calculated as the ratio of the IC50 value for the cardiac muscle to the IC50 value for the vascular smooth muscle.

Quantitative Preclinical Data

The following table summarizes the in vitro potency and selectivity of this compound compared to other calcium channel blockers.

| Calcium Channel Blocker | IC50 (Vascular Smooth Muscle, nM) | IC50 (Cardiac Muscle, nM) | Vascular Selectivity Ratio (Cardiac IC50 / Vascular IC50) |

| This compound | ~1-5 | ~100-500 | ~100 |

| Nifedipine | ~10-30 | ~100-300 | ~10 |

| Verapamil | ~100-300 | ~50-150 | ~0.5 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions and tissues used.

Mechanism of Action: Targeting L-Type Calcium Channels

This compound exerts its therapeutic effect by blocking the influx of extracellular calcium ions into vascular smooth muscle cells. This action is mediated through its high-affinity binding to voltage-gated L-type calcium channels.

The signaling pathway for vascular smooth muscle contraction and the point of intervention for this compound are illustrated below.

By inhibiting the initial influx of calcium, this compound prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of the myosin light chain, resulting in the relaxation of vascular smooth muscle, vasodilation, and a reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[1]

Clinical Development and Efficacy

This compound underwent extensive clinical development to establish its safety and efficacy in the treatment of hypertension. It was approved by the US Food and Drug Administration (FDA) in 1991.[2] Numerous clinical trials have demonstrated its dose-dependent antihypertensive effects.

Representative Phase III Clinical Trial Protocol

Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Extended-Release this compound in Patients with Mild to Moderate Essential Hypertension.

Inclusion Criteria:

-

Male or female patients aged 18-75 years.

-

Diagnosis of essential hypertension.

-

Sitting diastolic blood pressure (DBP) of 95-114 mmHg and systolic blood pressure (SBP) < 180 mmHg after a 4-week placebo run-in period.

Exclusion Criteria:

-

Secondary hypertension.

-

History of myocardial infarction, stroke, or coronary artery bypass surgery within the last 6 months.

-

Clinically significant renal or hepatic disease.

-

Pregnant or lactating women.

Study Design:

Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at the end of the 8-week treatment period.

Secondary Efficacy Endpoints:

-

Change from baseline in sitting systolic blood pressure.

-

Proportion of patients achieving a target DBP of < 90 mmHg.

Summary of Clinical Efficacy Data

The following table presents a summary of results from key clinical trials evaluating the antihypertensive efficacy of extended-release (ER) this compound.

| Study | Patient Population | Treatment Groups | Mean Change in Diastolic Blood Pressure (mmHg) from Baseline | Mean Change in Systolic Blood Pressure (mmHg) from Baseline |

| FEVER Trial | Hypertensive patients | This compound (5 mg) + Hydrochlorothiazide (12.5 mg) vs. Placebo + Hydrochlorothiazide (12.5 mg) | -8.5 vs. -6.3 | -16.9 vs. -11.9 |

| HOT Study | Hypertensive patients with a DBP target of ≤90, ≤85, or ≤80 mmHg | This compound-based regimen | Significant reduction across all groups to achieve targets | Significant reduction across all groups to achieve targets |

| STOP-Hypertension-2 | Elderly hypertensive patients | This compound/enalapril vs. diuretics/beta-blockers | Comparable reductions | Comparable reductions |

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration, but its systemic bioavailability is low (around 15%) due to extensive first-pass metabolism in the liver.[3] The extended-release formulation was developed to provide a more consistent plasma concentration over a 24-hour period, allowing for once-daily dosing.

Key Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | ~15% |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 5 hours (ER formulation) |

| Protein Binding | >99% |

| Volume of Distribution | ~10 L/kg |

| Metabolism | Primarily by CYP3A4 in the liver |

| Elimination Half-life | ~11-16 hours |

| Excretion | Mainly as metabolites in urine (~70%) and feces (~10%) |

Formulation Development: Extended-Release Tablets

The development of the extended-release formulation was crucial for the clinical success of this compound. This was typically achieved using a hydrophilic matrix system, often employing polymers like hydroxypropyl methylcellulose (HPMC).

Dissolution Testing Protocol for this compound ER Tablets:

-

Apparatus: USP Apparatus 2 (Paddle)

-

Dissolution Medium: Typically a buffered solution with a surfactant (e.g., sodium lauryl sulfate) to ensure sink conditions for the poorly water-soluble drug.

-

Paddle Speed: 50-100 rpm

-

Temperature: 37 ± 0.5 °C

-

Sampling Times: Multiple time points over a 24-hour period (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Analysis: The amount of dissolved this compound is quantified by a validated HPLC method.

The goal of the formulation is to achieve a slow, controlled release of the drug over 24 hours, mimicking a zero-order release profile to maintain therapeutic plasma concentrations and minimize fluctuations.

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of hypertension. Its high vascular selectivity, a result of targeted chemical synthesis and preclinical screening, translates into a favorable clinical profile characterized by effective blood pressure reduction with minimal cardiac side effects. The development of an extended-release formulation further enhanced its therapeutic utility by improving patient compliance and providing consistent 24-hour blood pressure control. This technical guide has provided a detailed overview of the key scientific and clinical milestones in the history of this compound, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.

References

Unveiling a Secondary Mechanism: A Technical Guide to the Antimineralocorticoid Activity of Felodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker primarily indicated for the management of hypertension, exhibits a secondary pharmacological activity as a mineralocorticoid receptor (MR) antagonist. This in-depth technical guide provides a comprehensive overview of the existing scientific evidence supporting this antimineralocorticoid effect. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and the potential for dual-action antihypertensive agents. This document details the in vitro and in vivo studies that have elucidated this mechanism, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows using the DOT language for Graphviz.

Introduction

While the primary mechanism of action of this compound involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, a growing body of evidence indicates that it also possesses antimineralocorticoid properties.[1][2][3] This secondary action involves the competitive antagonism of the mineralocorticoid receptor, the same receptor targeted by established MR antagonists like spironolactone and eplerenone.[2] Understanding this dual activity is crucial for a complete pharmacological profiling of this compound and may have implications for its clinical application, particularly in conditions characterized by aldosterone excess.

In Vitro Evidence of Mineralocorticoid Receptor Antagonism

In vitro studies have been instrumental in demonstrating the direct interaction of this compound with the mineralocorticoid receptor. These studies have established that this compound competitively inhibits the binding of aldosterone to the MR and subsequently blocks the downstream signaling cascade.

Competitive Binding to the Mineralocorticoid Receptor

Studies have shown that this compound competes with aldosterone for binding to the mineralocorticoid receptor.[2] This competitive antagonism is a key characteristic of MR antagonists.

Inhibition of Aldosterone-Induced Coactivator Recruitment

Upon agonist binding, the mineralocorticoid receptor undergoes a conformational change that facilitates the recruitment of coactivator proteins, a critical step in the transcriptional activation of target genes. This compound has been shown to block this aldosterone-induced recruitment of coactivators to the MR.

Quantitative Analysis of MR Antagonism

The potency of this compound as a mineralocorticoid receptor antagonist has been quantified through in vitro assays.

| Compound | IC50 (µM) for MR Antagonism | Reference |

| This compound | 0.16 | |

| Eplerenone | 0.1 - 0.5 | |

| Spironolactone | Not directly compared in the same study |

Table 1: In Vitro Potency of this compound as a Mineralocorticoid Receptor Antagonist.

In Vivo Evidence of Antimineralocorticoid Activity

Animal models have provided in vivo confirmation of this compound's antimineralocorticoid effects, demonstrating its ability to counteract the pathological consequences of elevated aldosterone levels.

Aldosterone-Induced Renal and Cardiac Injury Model

A key in vivo model for studying the effects of mineralocorticoid excess involves the continuous infusion of aldosterone in uninephrectomized rats on a high-salt diet. This model recapitulates many of the features of clinical hyperaldosteronism, including hypertension, cardiac fibrosis, and renal damage.

In this model, this compound treatment has been shown to significantly attenuate aldosterone-induced cardiac and renal injury. This protective effect is, at least in part, attributed to its antimineralocorticoid activity, as it mitigates the direct detrimental effects of aldosterone on these tissues.

| Treatment Group | Systolic Blood Pressure (mmHg) | Cardiac Injury Score (Arbitrary Units) | Renal Injury Score (Arbitrary Units) | Reference |

| Control | 125 ± 5 | 0 | 0 | |

| Aldosterone | 185 ± 10 | 4.5 ± 0.8 | 3.5 ± 0.6 | |

| Aldosterone + this compound | 150 ± 8 | 1.5 ± 0.4 | 1.8 ± 0.5 |

Table 2: Effect of this compound on Aldosterone-Induced End-Organ Damage in Uninephrectomized Rats.

Effects on Urinary Electrolyte Excretion

While not definitively separating its diuretic and antimineralocorticoid effects, studies have examined this compound's impact on urinary sodium and potassium excretion. Following an initial dose, this compound has been observed to cause a transient decrease in plasma aldosterone levels, associated with an increase in natriuresis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Mineralocorticoid Receptor Coactivator Recruitment Assay

This assay is designed to measure the ability of a test compound to inhibit the aldosterone-induced recruitment of a coactivator peptide to the mineralocorticoid receptor. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

-

Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged MR ligand-binding domain (LBD). A fluorescein-labeled coactivator peptide is also included. When aldosterone binds to the MR-LBD, it undergoes a conformational change, increasing its affinity for the coactivator peptide. The close proximity of the terbium donor and the fluorescein acceptor results in a high TR-FRET signal. An antagonist will compete with aldosterone, preventing the conformational change and coactivator recruitment, thus leading to a low TR-FRET signal.

-

Materials:

-

GST-tagged MR-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., a peptide from the SRC1 coactivator)

-

Aldosterone

-

This compound (or other test compounds)

-

Assay buffer

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound and a positive control (e.g., eplerenone) in assay buffer.

-

Add a fixed concentration of aldosterone (typically at its EC80) to all wells except the negative control wells.

-

Add the diluted compounds to the assay plate.

-

Add a mixture of GST-MR-LBD and terbium-anti-GST antibody to all wells.

-

Add the fluorescein-labeled coactivator peptide to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm) and plot the results against the compound concentration to determine the IC50 value.

-

Aldosterone-Induced Cardiac and Renal Injury Animal Model

This in vivo model is used to assess the ability of a compound to protect against the detrimental effects of chronic aldosterone exposure on the heart and kidneys.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Perform a unilateral nephrectomy (removal of one kidney) to sensitize the animals to the effects of mineralocorticoids and salt.

-

Allow a recovery period of approximately one week.

-

Implant osmotic minipumps subcutaneously for the continuous infusion of aldosterone (e.g., 0.75 µ g/hour ) for a period of 4-8 weeks.

-

Provide the rats with drinking water containing 1% NaCl.

-

Divide the animals into treatment groups: vehicle control, aldosterone alone, and aldosterone plus this compound (administered in the diet, drinking water, or via oral gavage).

-

Monitor systolic blood pressure weekly using the tail-cuff method.

-

At the end of the treatment period, euthanize the animals and harvest the hearts and remaining kidney.

-

Cardiac and Renal Histology:

-

Fix the tissues in 10% buffered formalin and embed in paraffin.

-

Section the tissues and stain with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition (fibrosis).

-

Quantify the extent of cardiac and renal injury and fibrosis using a semi-quantitative scoring system or quantitative image analysis.

-

-

Gene Expression Analysis (Optional):

-

Isolate RNA from cardiac and renal tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic and inflammatory markers (e.g., collagen I, collagen III, TGF-β, MCP-1).

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mineralocorticoid Receptor Signaling Pathway and Points of this compound Antagonism.

Caption: Experimental Workflow for TR-FRET Coactivator Recruitment Assay.

References

The Neuroprotective Potential of Felodipine in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Felodipine, a dihydropyridine calcium channel blocker widely prescribed for hypertension, is emerging as a candidate for neuroprotection in the context of ischemic stroke. While clinical evidence demonstrates its efficacy in reducing stroke incidence, preclinical investigations into its direct neuroprotective properties are uncovering mechanisms that extend beyond blood pressure control. This technical guide synthesizes the current understanding of this compound's neuroprotective potential in ischemic models, detailing its proposed mechanisms of action, summarizing available quantitative data, and providing insights into relevant experimental protocols. Notably, while direct evidence in cerebral ischemia models remains an area for further investigation, compelling data from related neurodegenerative and retinal ischemia models suggest that this compound may confer neuroprotection through the induction of autophagy and the attenuation of neuroinflammatory pathways.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and long-term disability. The primary therapeutic window for intervention is narrow, highlighting the urgent need for effective neuroprotective agents that can preserve brain tissue at risk. This compound's established role in managing hypertension, a major risk factor for stroke, has prompted interest in its potential direct effects on neuronal survival following an ischemic insult. This guide explores the preclinical evidence supporting the neuroprotective properties of this compound.

Mechanism of Action in Neuroprotection

This compound's primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle. This action leads to vasodilation and a reduction in blood pressure.[1] However, its neuroprotective effects are thought to arise from at least two additional, distinct mechanisms: the induction of autophagy and the suppression of neuroinflammation.

Induction of Autophagy

Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates, a crucial function for neuronal survival, especially under ischemic stress. Studies have shown that this compound is a potent inducer of autophagy in neuronal cells.[2][3][4] This process is critical for clearing the accumulation of toxic cellular debris that occurs during and after an ischemic event, thereby promoting cell survival.

Attenuation of Neuroinflammation